2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be represented by the InChI code:1S/C17H24N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h4,9-10,13,18H,1-3,5-8,11-12H2,(H,19,20)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide are not fully detailed in the search results. It is known to be a powder at room temperature . The molecular weight is 272.39 .Scientific Research Applications
Structural and Host-Guest Chemistry
A study by Karmakar et al. (2007) delved into the structural aspects and properties of amide-containing isoquinoline derivatives, exploring their capacity to form gels and crystalline solids upon treatment with different acids. This research highlighted the potential of such compounds in developing materials with specific physical characteristics and applications in fluorescence-based technologies due to their enhanced emission properties when forming host-guest complexes (Karmakar, Sarma, & Baruah, 2007).
Anticancer Potential
Chen et al. (2013) synthesized and evaluated a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against various human cancer cell lines. The study identified compounds with significant activity, particularly against nasopharyngeal carcinoma, providing a foundation for further investigation into therapeutic applications (Chen et al., 2013).
Synthesis and Reactivity
Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, presenting a methodology that could be useful for creating libraries of tetrahydroquinoline-based compounds. This work contributes to the synthetic chemistry field by offering new routes for the development of compounds with potential biological or material applications (Elkholy & Morsy, 2006).
Antioxidant Properties and Radical Scavenging
Kouznetsov et al. (2011) reported the synthesis and evaluation of new tetrahydroquinolines with antioxidant properties. Their findings underscore the role of structural diversity in enhancing anti-radical capacity, which is crucial for developing novel antioxidants (Kouznetsov et al., 2011).
Novel Synthetic Approaches and Therapeutic Applications
The research by Tverdokhlebov et al. (2006) introduced a novel synthetic approach for creating spirocycloalkane derivatives of tetrahydroquinoline, showcasing an innovative method that broadens the scope of synthetic organic chemistry and opens new pathways for drug development (Tverdokhlebov et al., 2006).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c20-16(12-13-6-2-1-3-7-13)19-15-10-4-8-14-9-5-11-18-17(14)15/h4,8,10,13,18H,1-3,5-7,9,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIHVUISCTJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC3=C2NCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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